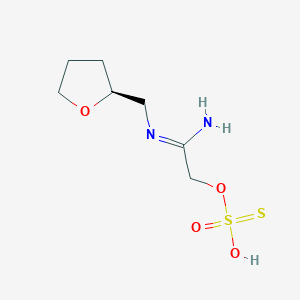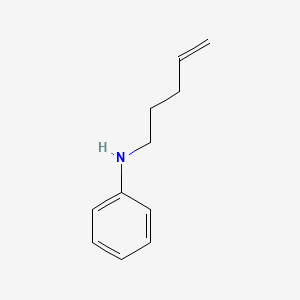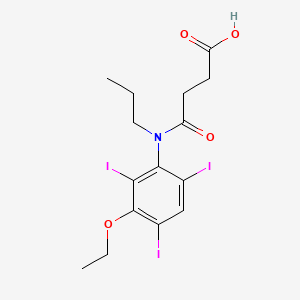
3'-Ethoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of three iodine atoms, an ethoxy group, and a propyl group attached to a succinanilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2’, 4’, and 6’ positions. Following iodination, the ethoxy and propyl groups are introduced through nucleophilic substitution reactions using ethyl and propyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The ethoxy and propyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium propoxide (NaOPr) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.
Scientific Research Applications
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging, particularly in iodine-based contrast agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects is primarily through its iodine atoms. These atoms can participate in various biochemical interactions, including binding to proteins and nucleic acids. The compound’s molecular targets and pathways involve iodine’s role in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5’-Triiodobenzoic acid: Similar in having three iodine atoms but differs in the core structure.
2’,4’,6’-Triiodophenol: Another triiodinated compound with a different functional group arrangement.
Uniqueness
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
38188-61-3 |
|---|---|
Molecular Formula |
C15H18I3NO4 |
Molecular Weight |
657.02 g/mol |
IUPAC Name |
4-(3-ethoxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-3-7-19(11(20)5-6-12(21)22)14-9(16)8-10(17)15(13(14)18)23-4-2/h8H,3-7H2,1-2H3,(H,21,22) |
InChI Key |
XUEMZHIMILOTMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCC)I)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


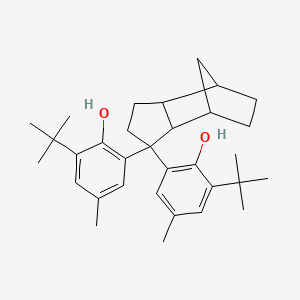
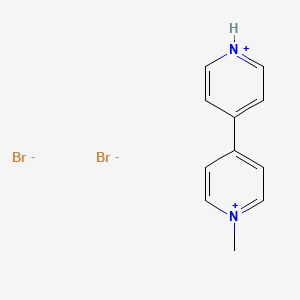
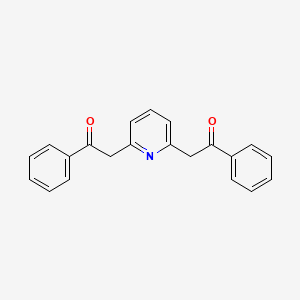
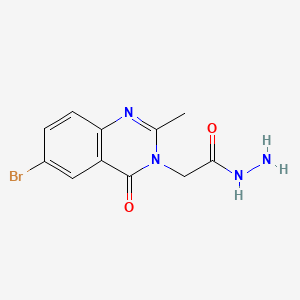
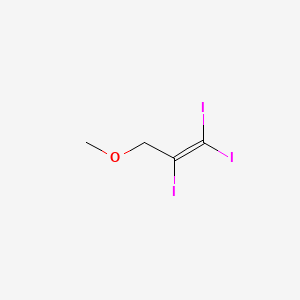
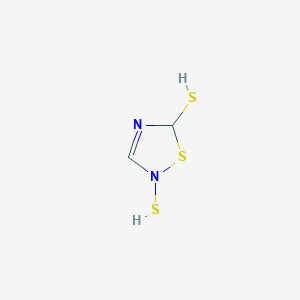
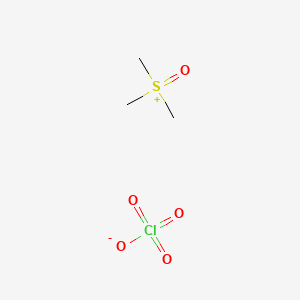
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
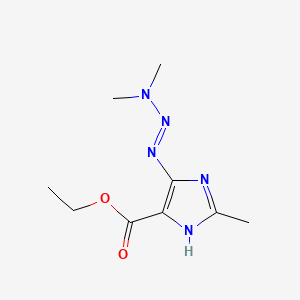
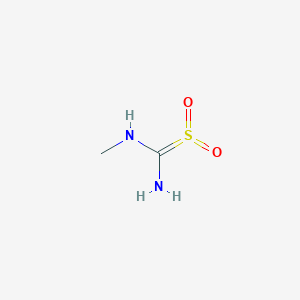
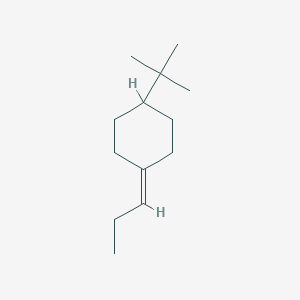
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
